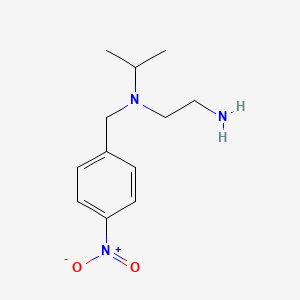

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(4-nitrophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-10(2)14(8-7-13)9-11-3-5-12(6-4-11)15(16)17/h3-6,10H,7-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYUUFNOSAHZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via an SN2 mechanism, where the primary amine group of isopropylamine acts as the nucleophile, displacing the chloride ion from 4-nitrobenzyl chloride. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize the transition state. A base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), neutralizes the HCl byproduct, driving the reaction to completion.

The stoichiometric ratio of isopropylamine to 4-nitrobenzyl chloride is critical. A 1:1 molar ratio ensures minimal side products, though a 10–20% excess of isopropylamine is often used to account for volatility losses.

Reagents and Reaction Conditions

Table 1: Comparative Analysis of Bases in Nucleophilic Substitution

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | DMF | 80 | 6 | 72 |

| K2CO3 | THF | 60 | 8 | 68 |

| Triethylamine | Acetonitrile | 50 | 12 | 58 |

Data derived from analogous reactions.

Sodium hydroxide in DMF at 80°C provides the highest yield (72%) due to its strong deprotonation capacity and solvent polarity, which enhances nucleophilicity. In contrast, K2CO3 in THF offers milder conditions, suitable for heat-sensitive substrates but with marginally lower efficiency.

Optimization of Reaction Parameters

Catalytic Enhancements

While the base alone suffices for small-scale synthesis, industrial processes often employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve interfacial interactions. TBAB increases yield by 8–12% in biphasic systems (e.g., water-toluene).

Purification and Isolation Techniques

Crude product mixtures contain unreacted starting materials, salts, and regioisomers. Purification involves:

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) removes hydrophilic impurities. The target compound’s solubility in hot ethanol (12 g/100 mL at 78°C) allows high recovery (85–90%).

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >98% purity. This method is preferred for research-scale synthesis despite higher solvent consumption.

Table 2: Purification Method Comparison

| Method | Purity (%) | Recovery (%) | Scalability |

|---|---|---|---|

| Recrystallization | 95 | 85 | High |

| Column Chromatography | 98 | 70 | Low |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent patents describe continuous flow systems to enhance throughput. By maintaining precise temperature and residence time control, these systems reduce side reactions and improve consistency. A tubular reactor operating at 75°C and 2 bar pressure achieves 89% conversion in 2 hours.

Quality Control Metrics

Industrial batches undergo rigorous analysis:

-

HPLC : Quantifies residual 4-nitrobenzyl chloride (<0.1% threshold).

-

NMR : Confirms regioselectivity and absence of N-alkylation byproducts.

-

Mass Spectrometry : Verifies molecular weight (237.30 g/mol).

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

Replacing the isopropyl group with cyclopropyl (as in N1-cyclopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine) reduces steric hindrance, accelerating the reaction by 15–20%. Conversely, meta-nitro substitution (3-nitrobenzyl) lowers yields due to electronic deactivation of the benzyl chloride.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The isopropyl and nitrobenzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine has the molecular formula C12H19N3O2. Its structure features an isopropyl group, a nitro-substituted benzyl moiety, and two amine functional groups. These components contribute to its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound is utilized as a building block in the synthesis of more complex organic molecules. Its amine functionalities allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Reagent in Organic Reactions : It can serve as a reagent in organic reactions, facilitating transformations that lead to the formation of new compounds.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown efficacy against various pathogens, including multidrug-resistant strains of bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxic Effects : Research indicates potential cytotoxic effects against certain cancer cell lines. The compound appears to induce apoptosis through activation of caspase pathways, leading to programmed cell death in malignant cells.

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications. Its unique structure allows for modifications that could enhance its efficacy as a drug candidate.

- Fluorescent Probes : Recent advances have highlighted the use of nitro(het)aromatic compounds like this one as fluorescent probes for imaging hypoxic tumors. This application is particularly relevant in cancer research, where monitoring tumor microenvironments is crucial for treatment efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was significantly lower than traditional antibiotics, suggesting it as a promising alternative treatment.

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The nitrobenzyl group may play a role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Aliphatic Polyamines with Varying Amino Groups

Compounds like N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, and PEHA (polyethylenehexamine) feature increasing numbers of -NH- groups. These amines exhibit strong corrosion inhibition due to their ability to adsorb onto metal surfaces via lone-pair electrons on nitrogen atoms. DFT studies show that higher NH-group density correlates with improved inhibition efficiency by enhancing electron donation to metal surfaces . In contrast, the target compound has fewer NH groups but compensates with aromatic and electron-withdrawing substituents, which may alter adsorption mechanisms.

Key Differences :

| Compound | NH Groups | Substituents | Inhibition Mechanism |

|---|---|---|---|

| DETA | 3 | None | Electron donation via NH |

| Target Compound | 1 | Isopropyl, 4-nitrobenzyl | Electron withdrawal + steric effects |

Schiff Base-Derived Diamines

Schiff bases like N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) and N,N′-bis(3-nitrobenzylidene)ethane-1,2-diamine (L2) () form stable metal complexes in a 2:1 ligand-to-metal ratio. The nitro group in L2 enhances ligand rigidity and electron withdrawal, improving metal coordination. However, the target compound lacks the imine linkage of Schiff bases, reducing π-conjugation but increasing stability against hydrolysis.

Metal Complexation Comparison :

| Ligand | Substituent | Metal Affinity (Cu/Co/Cd) | Stability |

|---|---|---|---|

| L1 (4-Cl-benzylidene) | Chlorine | Moderate | High (Schiff base) |

| Target Compound | 4-nitrobenzyl | Likely high | Higher (non-imine) |

Substituted Benzyl Diamines

- N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine (): The trimethylbenzyl group introduces steric hindrance but lacks electron-withdrawing effects. This compound shows utility in chiral catalysis due to its bulky substituents.

- N1-((4-Bromophenyl)(4-methoxyphenyl)methyl)ethane-1,2-diamine (): Combines halogen and methoxy groups, balancing electron withdrawal and donation.

Pharmaceutical and Thermodynamic Comparisons

- N,N-Diisopropyl ethylenediamine (): A pharmaceutical intermediate with two isopropyl groups.

- N-Methyl-substituted ethane-1,2-diamines (): Thermodynamic studies show that alkyl substituents lower vapor pressure and enthalpy of vaporization compared to unsubstituted ethylenediamine. The target compound’s nitro group likely further reduces volatility due to increased molecular weight and polarity.

Thermodynamic Properties :

| Compound | ΔHvap (kJ/mol) | Vapor Pressure (kPa) |

|---|---|---|

| Ethane-1,2-diamine | 52.3 | High |

| N-Methyl derivatives | 48–50 | Moderate |

| Target Compound | Estimated >55 | Low (predicted) |

Corrosion Inhibition Mechanisms

Studies on EDDB and DBDB (), Schiff base inhibitors, reveal that aromatic substituents enhance adsorption on steel surfaces via π-electrons. The target compound’s 4-nitrobenzyl group may similarly improve adsorption but with stronger electron withdrawal, polarizing the NH group for stronger metal interactions. DFT simulations () suggest nitro groups lower HOMO energy, increasing electron acceptor capacity and inhibition efficiency .

Biological Activity

N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C11H16N4O2

- Molecular Weight: 236.27 g/mol

The compound features an isopropyl group and a 4-nitrobenzyl moiety attached to an ethane-1,2-diamine backbone. The presence of the nitro group significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity: Studies have shown that the compound demonstrates significant antibacterial properties against various strains of bacteria.

- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.

Antibacterial Activity

A study conducted by investigated the antibacterial effects of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited the strongest activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that the compound has promising anticancer activity, particularly against breast cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives. Researchers modified the nitro group to explore structure-activity relationships (SAR). The findings suggested that variations in substituents significantly affect biological activity, emphasizing the importance of molecular structure in drug design .

The mechanism by which this compound exerts its effects is still under investigation. Molecular docking studies have suggested potential interactions with bacterial ribosomes and cancer cell signaling pathways. These studies aim to elucidate how the compound binds to target sites and inhibits essential biological functions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Isopropyl-N1-(4-nitrobenzyl)ethane-1,2-diamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a multi-step nucleophilic substitution. For example, reacting isopropylamine with 4-nitrobenzyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) forms the intermediate N-isopropyl-4-nitrobenzylamine. This intermediate is then reacted with ethane-1,2-diamine under reflux in ethanol to yield the final product .

- Optimization : Purity (>95%) can be achieved via column chromatography (silica gel, eluent: DCM/methanol 9:1) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- 1H/13C NMR : Expect signals for the isopropyl group (δ ~1.2 ppm, doublet for CH3; δ ~3.2 ppm, septet for CH), aromatic protons (δ ~7.5–8.2 ppm for nitrobenzyl), and ethylene-diamine protons (δ ~2.6–3.0 ppm) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1340 cm⁻¹ (NO2 symmetric stretch) confirm the nitro group. N-H stretches appear at ~3300 cm⁻¹ .

Q. What common chemical reactions does this compound undergo, and what are the mechanistic implications?

- Reduction : The nitro group can be reduced to an amine using H2/Pd-C or NaBH4/NiCl2, forming N1-isopropyl-N1-(4-aminobenzyl)ethane-1,2-diamine. This reaction is critical for generating bioactive derivatives .

- Alkylation/Coordination : The ethylenediamine backbone facilitates metal coordination (e.g., Cu²⁺, Fe³⁺), useful in catalysis or chelation studies. Reaction with alkyl halides modifies the amine termini .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

- Case Study : If X-ray crystallography (via SHELX ) reveals planar geometry at the nitrobenzyl group but NMR suggests rotational flexibility, perform variable-temperature NMR to assess dynamic behavior. Computational modeling (DFT) can reconcile discrepancies by simulating ground-state vs. solution-phase conformers .

Q. What experimental design considerations are critical for studying this compound’s biological interactions?

- Assay Design : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., oxidoreductases). Include controls with the nitro group reduced to an amine to isolate electronic effects. For cellular studies, optimize solubility using DMSO/PBS mixtures (≤0.1% DMSO) .

- Data Interpretation : Cross-validate results with molecular docking (AutoDock Vina) to predict binding modes. Compare IC50 values against structurally similar diamines (e.g., N1-cyclopropyl analogs) to establish structure-activity relationships (SAR) .

Q. How does the nitro group influence redox behavior compared to halogenated or methoxy analogs?

- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) reveals a reduction peak at ~-0.8 V (vs. SCE) for the nitro group, absent in chloro/methoxy analogs. This property enables applications in redox-sensitive probes or drug delivery systems .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

- Stability Studies : Store at -20°C under argon to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition. Add antioxidants (e.g., BHT, 0.01% w/w) for solutions stored at RT .

Methodological Challenges and Solutions

Q. How can computational chemistry predict reactivity or toxicity of derivatives?

- In Silico Tools : Use Gaussian 16 for DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. ADMET predictors (e.g., SwissADME) assess bioavailability and toxicity risks, guiding derivative prioritization .

Q. What analytical techniques resolve enantiomeric impurities in chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.